

3-(2-Fluorophenyl)pyrrolidine hydrochloride

IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(2-Fluorophenyl)pyrrolidine hydrochloride

Cat. No.: B1438065

[Get Quote](#)

An In-depth Technical Guide: **3-(2-Fluorophenyl)pyrrolidine Hydrochloride**

Executive Summary

This technical guide provides a comprehensive overview of **3-(2-Fluorophenyl)pyrrolidine hydrochloride**, a key molecular building block in modern pharmaceutical research and development. The document details the compound's chemical identity, physicochemical properties, and established methodologies for its synthesis, purification, and analytical characterization. A core focus is placed on its strategic application in medicinal chemistry, particularly in the development of novel therapeutics targeting neurological and psychiatric disorders.^[1] The rationale behind its utility, stemming from the unique structural and electronic contributions of the fluorophenyl and pyrrolidine moieties, is explored in depth. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their scientific programs.

Nomenclature and Chemical Identity

Correctly identifying a chemical entity is the foundation of reproducible science. **3-(2-Fluorophenyl)pyrrolidine hydrochloride** is known by several identifiers across chemical databases and supplier catalogs. The hydrochloride salt form is prevalent in laboratory settings as it enhances the compound's stability and solubility in aqueous media, facilitating easier handling and formulation.^[1]

Identifier	Value
Common Name	3-(2-Fluorophenyl)pyrrolidine hydrochloride
IUPAC Name	3-(2-fluorophenyl)pyrrolidine;hydrochloride
CAS Number	885277-79-2 [1] [2]
Molecular Formula	C ₁₀ H ₁₂ FN·HCl [1]
Molecular Weight	201.67 g/mol [1]
Chemical Structure	(See Figure 1)

- Figure 1: Chemical Structure of **3-(2-Fluorophenyl)pyrrolidine hydrochloride**

The image you are requesting does not exist or is no longer available.

[imgur.com](#)

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application in experimental work. The data presented below is typical for a high-purity research-grade sample.

Property	Specification	Source
Appearance	White to light yellow solid	[1]
Purity	≥ 95% (as determined by NMR)	[1]
Solubility	Enhanced solubility in aqueous solutions due to the hydrochloride salt form.	[1]
Storage Conditions	Store at 0-8°C under an inert atmosphere.	[1]

The Strategic Value in Medicinal Chemistry

The Pyrrolidine Scaffold

The five-membered, saturated pyrrolidine ring is a privileged scaffold in drug discovery.^[3] Unlike flat, aromatic rings, its non-planar, sp^3 -hybridized structure provides a three-dimensional geometry that can more effectively explore the complex topology of biological targets like enzymes and receptors. This three-dimensionality is crucial for establishing specific and high-affinity interactions, leading to improved potency and selectivity of drug candidates.^[3]

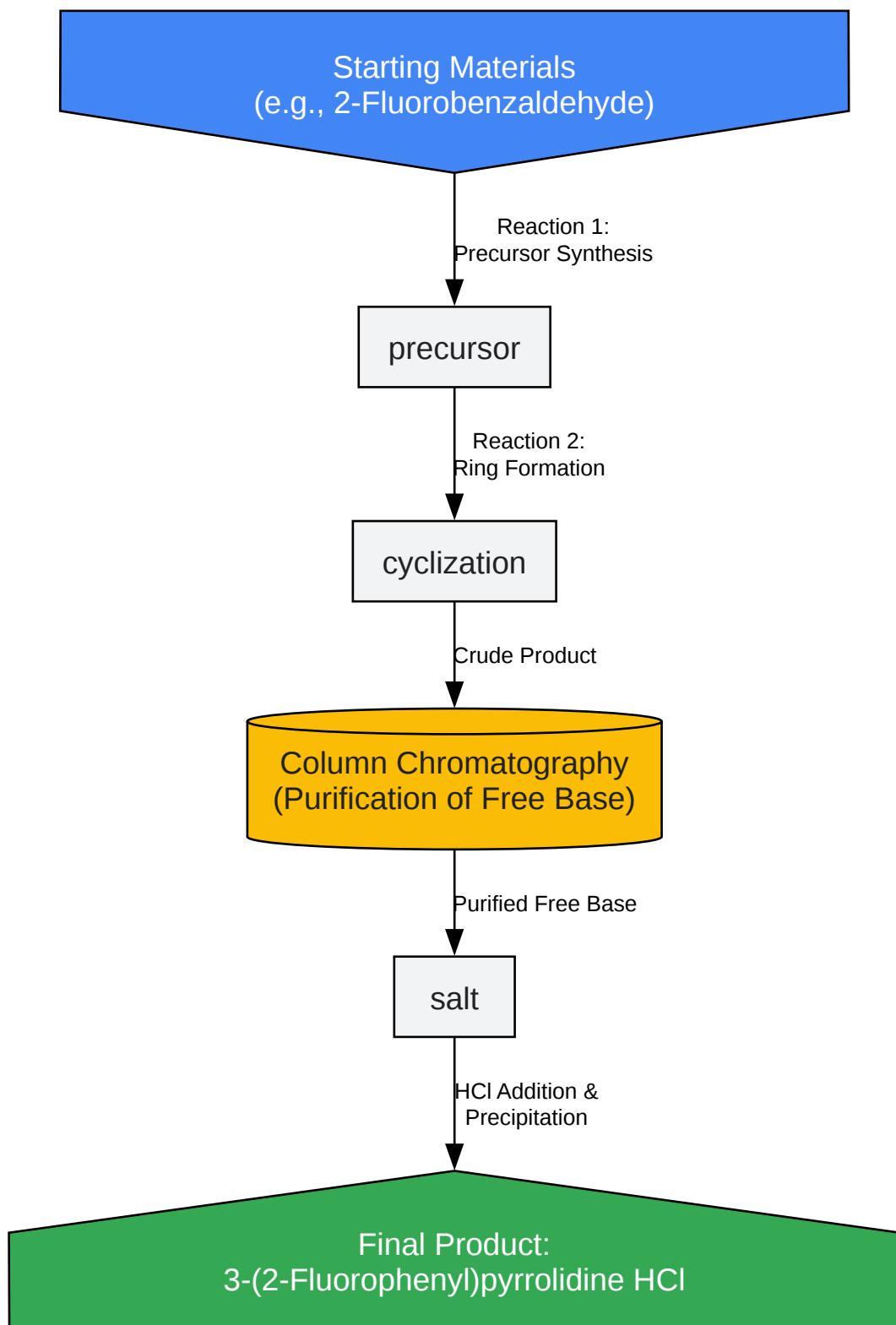
The Role of Fluorine Substitution

The incorporation of a fluorine atom onto the phenyl ring is a deliberate and strategic choice in medicinal chemistry. The 2-fluoro substitution on the phenyl group in this compound confers several advantageous properties:

- Modulation of Basicity: The electron-withdrawing nature of fluorine can decrease the pK_a of the pyrrolidine nitrogen, influencing its ionization state at physiological pH and affecting its interaction with biological targets.
- Enhanced Binding Affinity: Fluorine can participate in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, with protein residues, thereby increasing the binding affinity of the molecule to its target.^[1]
- Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom with fluorine at a metabolically labile position can block oxidative metabolism by cytochrome P450 enzymes, thus improving the pharmacokinetic profile and in-vivo half-life of a drug candidate.

Synthesis and Purification Workflow

The synthesis of 3-arylpyrrolidines is a well-established field in organic chemistry, though specific, proprietary routes may vary between manufacturers. A common and logical approach involves the construction of the pyrrolidine ring through intramolecular cyclization. The following represents a generalized, illustrative workflow.


Representative Synthetic Protocol

A plausible synthetic route could involve a Michael addition of a nitromethane equivalent to a cinnamaldehyde derivative, followed by reduction of the nitro group and subsequent reductive amination to form the pyrrolidine ring.

- Step 1: Precursor Synthesis. React 2-fluorobenzaldehyde with a suitable Michael acceptor to form an appropriate linear precursor.
- Step 2: Cyclization. Induce intramolecular cyclization through a reductive amination pathway. This critical step forms the core pyrrolidine scaffold. Common reagents include catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reducing agents (e.g., NaBH₃CN).
- Step 3: Purification of the Free Base. The crude product is purified using column chromatography on silica gel to isolate the pure 3-(2-fluorophenyl)pyrrolidine free base. The progress is monitored by Thin Layer Chromatography (TLC).
- Step 4: Salt Formation. The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate). A stoichiometric amount of HCl (as a solution in a compatible solvent) is added slowly with stirring.
- Step 5: Isolation and Drying. The precipitated **3-(2-Fluorophenyl)pyrrolidine hydrochloride** salt is collected by filtration, washed with a cold, non-polar solvent to remove residual impurities, and dried under vacuum to yield the final product.

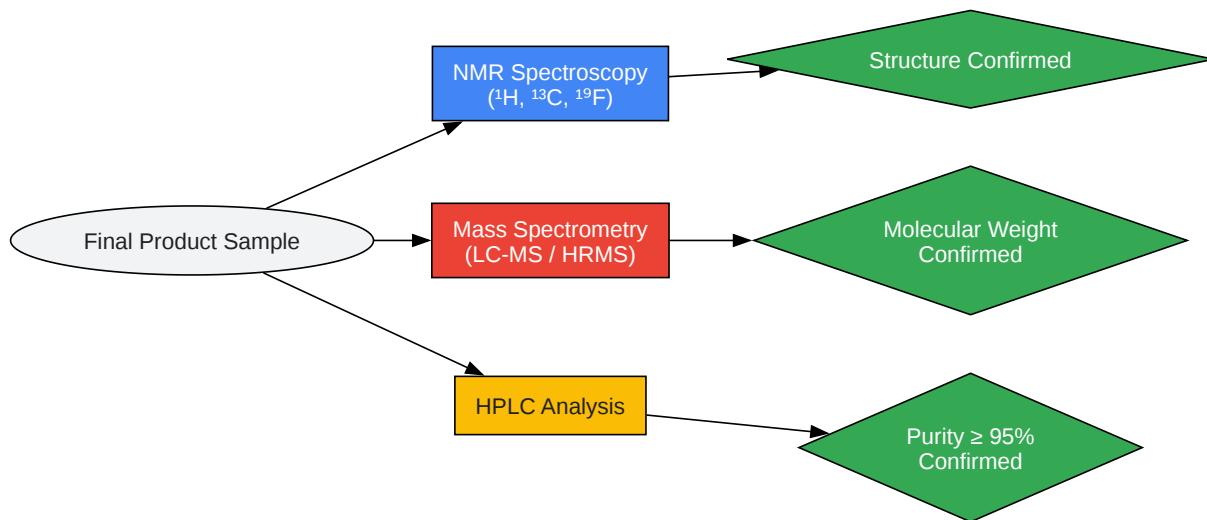
Synthesis Workflow Diagram

The following diagram illustrates the logical flow from starting materials to the final, purified product.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for synthesis and purification.

Analytical Characterization for Quality Assurance


Rigorous analytical testing is non-negotiable to ensure the identity, purity, and quality of the compound. A multi-technique approach provides a self-validating system where data from each analysis corroborates the others.

Key Analytical Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural elucidation.
 - ^1H NMR: Confirms the presence and connectivity of hydrogen atoms, providing information on the aromatic and aliphatic regions of the molecule. The integration of signals helps establish the relative number of protons.
 - ^{13}C NMR: Determines the number of unique carbon environments, confirming the carbon skeleton.
 - ^{19}F NMR: Provides a simple spectrum (often a single signal for this compound) that definitively confirms the presence of the fluorine atom.
- Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula by measuring the mass-to-charge ratio to a high degree of accuracy.
- Purity Assessment: While NMR can provide a good estimate of purity (often stated as $\geq 95\%$), High-Performance Liquid Chromatography (HPLC) is the standard for quantitative purity analysis, capable of detecting minor impurities.

Analytical Workflow Diagram

This diagram shows the logical process for confirming the final product's quality.

[Click to download full resolution via product page](#)

Caption: Multi-technique workflow for analytical validation.

Applications in Research and Drug Development

3-(2-Fluorophenyl)pyrrolidine hydrochloride is not typically an active pharmaceutical ingredient (API) itself, but rather a high-value intermediate or building block.^{[1][4]} Its structure is incorporated into more complex molecules to achieve a desired biological effect.

- Central Nervous System (CNS) Agents: The compound is extensively used in the synthesis of novel therapeutic agents targeting neurological and psychiatric disorders.^[1] Its structural features are valuable for designing compounds with potential antipsychotic, antidepressant, or anxiolytic properties.
- Receptor Interaction Studies: It serves as a valuable tool for studying receptor interactions in the field of neuroscience, helping to elucidate the mechanisms of action for certain neurotransmitters.^{[1][4]}

- **Analgesics and Antidepressants:** Researchers have successfully utilized this building block in the development of compounds that show significant activity as analgesics and antidepressants.^[1] The ability to modulate key receptor interactions is central to these applications.^[1]
- **Scaffold for Library Synthesis:** In medicinal chemistry campaigns, it can be used as a starting scaffold. The pyrrolidine nitrogen can be functionalized with a wide variety of chemical groups, allowing for the rapid synthesis of a library of related compounds for screening against biological targets.

Safety, Handling, and Storage

As with all laboratory chemicals, **3-(2-Fluorophenyl)pyrrolidine hydrochloride** should be handled with appropriate care.

- **Handling:** Use in a well-ventilated area, preferably a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- **Storage:** The compound should be stored in a tightly sealed container at the recommended temperature of 0-8°C.^[1] It is advisable to store it under an inert gas like argon or nitrogen to prevent potential degradation from air or moisture.
- **Safety Data Sheet (SDS):** Always consult the material's specific SDS for complete safety, handling, and disposal information before use.

Conclusion

3-(2-Fluorophenyl)pyrrolidine hydrochloride is a strategically designed chemical entity of significant value to the scientific research community. Its combination of a three-dimensional pyrrolidine core and an electronically-modulating fluorophenyl group makes it an ideal building block for creating sophisticated molecules with high therapeutic potential, particularly in the challenging field of neuroscience.^[1] A thorough understanding of its properties, synthesis, and analytical validation is essential for its effective and reproducible application in advancing drug discovery and development programs.

References

- PubChem. (n.d.). (s)-2-(3-Fluorophenyl)pyrrolidine hydrochloride. National Center for Biotechnology Information.
- J&K Scientific. (n.d.). **3-(2-Fluorophenyl)pyrrolidine hydrochloride.**
- PubChem. (n.d.). (r)-2-(2-Fluorophenyl)pyrrolidine hydrochloride. National Center for Biotechnology Information.
- Combettes, L. E., Schuler, M., Patel, R., Bonillo, B., Odell, B., Thompson, A. L., Claridge, T. D. W., & Gouverneur, V. (2012). Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. Chemistry, 18(41), 13126-32.
- PubChem. (n.d.). 3-Fluoropyrrolidine hydrochloride. National Center for Biotechnology Information.
- Vitale, C., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4898.
- Al-Hourani, B. J. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry, 45(6), 1549-1563.
- Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- To cite this document: BenchChem. [3-(2-Fluorophenyl)pyrrolidine hydrochloride IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1438065#3-2-fluorophenyl-pyrrolidine-hydrochloride-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com